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dose adjustment of Upacicalcet based on iPTH and calcium levels

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Compound of Interest		
Compound Name:	Upacicalcet	
Cat. No.:	B611592	Get Quote

Upacicalcet Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of **Upacicalcet** in experimental settings. The information is presented in a clear question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Upacicalcet?

A1: **Upacicalcet** is a novel, small-molecule calcimimetic agent that functions as an agonist of the calcium-sensing receptor (CaSR).[1][2] By binding to and activating the CaSR on the surface of parathyroid gland cells, **Upacicalcet** mimics the effect of extracellular calcium.[3][4] [5] This activation inhibits the secretion of parathyroid hormone (PTH), which in turn helps to normalize serum calcium and phosphorus levels.[1] The primary therapeutic goal is to manage secondary hyperparathyroidism (SHPT) in patients undergoing hemodialysis.[4][6]

Q2: What is the recommended starting dose of **Upacicalcet** in clinical studies?

A2: The initial dose of **Upacicalcet** in clinical trials is typically determined by the patient's baseline serum corrected calcium (cCa) level. In a phase 3 study, the starting dose was 50 μg if the serum cCa was ≥9.0 mg/dL, and it was reduced to 25 μg if the cCa was below 9.0 mg/dL.



[7][8] Another study protocol mentions a general starting dose of 25 μg, which is then adjusted.
[2] A phase 2 study initiated all patients on a 50 μg starting dose.[9][10]

Q3: How is the dose of **Upacicalcet** adjusted based on iPTH and calcium levels?

A3: Dose adjustments for **Upacicalcet** are made iteratively to achieve and maintain a target range for intact parathyroid hormone (iPTH) while monitoring serum corrected calcium (cCa) levels. The dose is typically titrated within a range of 25 to 300 μ g.[2][7][9] Dose increases are generally considered if the iPTH level is above the target range and the cCa level is at or above a prespecified threshold (e.g., \geq 8.4 mg/dL).[9][11][12] Conversely, the dose is reduced if the iPTH level falls below the target range (e.g., <60 pg/mL for two consecutive weeks).[9][11]

Troubleshooting Guide

Issue 1: Hypocalcemia is observed after administration of **Upacicalcet**.

- Cause: Upacicalcet's mechanism of action involves suppressing PTH, which can lead to a
 decrease in serum calcium levels.[3]
- Solution:
 - Monitor Serum Calcium: Regularly monitor serum corrected calcium (cCa) levels.
 - Dose Interruption: If the serum cCa level falls below a critical threshold (e.g., <7.5 mg/dL),
 administration of Upacicalcet should be interrupted.[9][11][13]
 - Dose Re-initiation: Once the cCa level recovers to a safe range (e.g., ≥7.5 mg/dL or ≥8.4 mg/dL), Upacicalcet can be resumed, potentially at the same or a reduced dose.[8][9][13]
 - Calcium Supplementation: The use of calcium supplements or adjustments to dialysate calcium concentration may be considered, as was done in some clinical trials.[8]

Issue 2: iPTH levels are not decreasing sufficiently despite **Upacicalcet** administration.

- Cause: The current dose of **Upacicalcet** may be insufficient to adequately suppress PTH secretion.
- Solution:



- Dose Escalation: If the serum iPTH level remains above the target range (e.g., >240 pg/mL) and the serum cCa is ≥8.4 mg/dL, a stepwise increase in the Upacicalcet dose is warranted.[9][11]
- Titration Schedule: Dose increases should be made at regular intervals (e.g., every 3 weeks) to allow for stabilization and accurate assessment of the response.[6] The dose can be adjusted in steps (e.g., 25, 50, 100, 150, 200, 250, or 300 μg).[8][9]

Issue 3: Gastrointestinal side effects are observed.

- Cause: While Upacicalcet is an intravenous formulation designed to minimize
 gastrointestinal adverse events compared to oral calcimimetics, such events can still occur.
 [9]
- Solution:
 - Assess Severity: Determine the severity of the symptoms.
 - Dose Adjustment: If the side effects are considered related to the study drug, a dose reduction may be necessary.
 - Symptomatic Treatment: Consider appropriate symptomatic treatment for nausea or vomiting.

Data Presentation

Table 1: Upacicalcet Dose Titration and Monitoring Parameters from Clinical Trials



Parameter	Phase 2 Study (Japan)[9][10]	Phase 3 Study (Japan)[7][8]	Phase 3 Program (Global)[7][14]
Starting Dose	50 μg	25 μg if cCa <9.0 mg/dL; 50 μg if cCa ≥9.0 mg/dL	25 μg if cCa <9.0 mg/dL; 50 μg if cCa ≥9.0 mg/dL
Dose Range	25 - 300 μg	25 - 300 μg	25 - 300 μg
Target iPTH Range	60 - 240 pg/mL	60 - 240 pg/mL	150 - 300 pg/mL
Dose Increase Criterion	iPTH >240 pg/mL and cCa ≥8.4 mg/dL	Not explicitly stated in the same detail	Not explicitly stated in the same detail
Dose Decrease Criterion	iPTH <60 pg/mL for 2 consecutive weeks	Not explicitly stated in the same detail	Not explicitly stated in the same detail
Dose Interruption	cCa <7.5 mg/dL	Not explicitly stated in the same detail	Not explicitly stated in the same detail

Experimental Protocols

Protocol: Dose Adjustment of **Upacicalcet** in a Clinical Trial Setting

This protocol is a synthesized representation based on methodologies described in published clinical trials.[8][9][11]

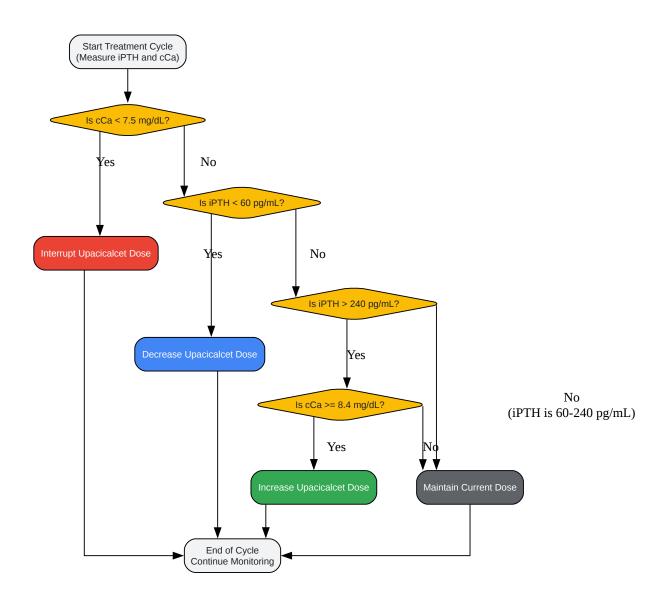
- Patient Population: Adult patients with secondary hyperparathyroidism undergoing hemodialysis three times a week.
- Inclusion Criteria: Key criteria often include serum iPTH levels >240 pg/mL and serum corrected calcium levels ≥8.4 mg/dL.[8][12]
- Drug Administration: **Upacicalcet** is administered as an intravenous bolus injection into the venous side of the dialysis circuit at the end of each hemodialysis session.[2][6]
- Initial Dosing:
 - \circ If baseline serum corrected calcium (cCa) is <9.0 mg/dL, the starting dose is 25 μ g.



- If baseline serum cCa is ≥9.0 mg/dL, the starting dose is 50 μg.[7][8]
- · Dose Titration:
 - The dose of **Upacicalcet** is adjusted every three weeks to achieve and maintain the target serum iPTH range (e.g., 60-240 pg/mL).[6]
 - Dose adjustments are made in increments of 25 or 50 μg, up to a maximum of 300 μg.[9]
- · Monitoring:
 - Serum iPTH and cCa levels are measured regularly (e.g., weekly or bi-weekly).
- Dose Adjustment Logic:
 - Increase Dose: If iPTH is above the target range and cCa is ≥8.4 mg/dL, increase the dose to the next level.
 - Maintain Dose: If iPTH is within the target range and cCa is stable, continue the current dose.
 - Decrease Dose: If iPTH is below the target range (e.g., <60 pg/mL), reduce the dose to the previous level.
 - Interrupt Dose: If cCa falls below 7.5 mg/dL, temporarily discontinue Upacicalcet until cCa recovers.

Mandatory Visualization





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Caption: Upacicalcet Dose Adjustment Workflow.



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